Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate
Brand Name: Vulcanchem
CAS No.: 85665-52-7
VCID: VC17045494
InChI: InChI=1S/C21H29O4P.H3N/c1-7-21(5,6)17-10-14-19(15-11-17)25-26(22,23)24-18-12-8-16(9-13-18)20(2,3)4;/h8-15H,7H2,1-6H3,(H,22,23);1H3
SMILES:
Molecular Formula: C21H32NO4P
Molecular Weight: 393.5 g/mol

Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate

CAS No.: 85665-52-7

Cat. No.: VC17045494

Molecular Formula: C21H32NO4P

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate - 85665-52-7

Specification

CAS No. 85665-52-7
Molecular Formula C21H32NO4P
Molecular Weight 393.5 g/mol
IUPAC Name azanium;(4-tert-butylphenyl) [4-(2-methylbutan-2-yl)phenyl] phosphate
Standard InChI InChI=1S/C21H29O4P.H3N/c1-7-21(5,6)17-10-14-19(15-11-17)25-26(22,23)24-18-12-8-16(9-13-18)20(2,3)4;/h8-15H,7H2,1-6H3,(H,22,23);1H3
Standard InChI Key XXQVAIZNXFCTMK-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[NH4+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central phosphate group bonded to two aromatic rings: a 4-tert-butylphenyl group and a 4-tert-pentylphenyl group. The ammonium ion (NH<sub>4</sub><sup>+</sup>) serves as the counterion, balancing the negative charge on the phosphate oxygen. This structure is confirmed by PubChem’s 2D and 3D conformational models, which highlight the steric effects of the bulky tert-butyl (C(CH<sub>3</sub>)<sub>3</sub>) and tert-pentyl (C(CH<sub>2</sub>CH<sub>3</sub>)<sub>3</sub>) substituents .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight393.5 g/mol
DensityNot explicitly reported
SolubilityLikely polar organic solvents
StabilitySensitive to hydrolysis

The tert-alkyl groups enhance hydrophobicity, suggesting limited aqueous solubility but compatibility with non-polar matrices. The ammonium group may improve solubility in protic solvents like methanol or ethanol.

Synthesis and Catalytic Pathways

Reaction Design

While no direct synthesis protocol for this compound is documented, analogous phosphite and phosphate esters are synthesized via stepwise reactions between phenolic derivatives and phosphorus oxychloride (POCl<sub>3</sub>) or trichloride (PCl<sub>3</sub>), followed by neutralization with ammonia . For example, EP0413661B1 details a solvent-free, multi-stage process for tris(2,4-di-tert-butylphenyl) phosphite, employing catalysts such as amines or ammonium salts .

Catalytic Mechanisms

Primary, secondary, and tertiary amines or ammonium salts (e.g., trimethylamine, tetrabutylammonium chloride) are commonly used to accelerate phosphorylation reactions. These catalysts facilitate the nucleophilic substitution of chlorine atoms in PCl<sub>3</sub> by phenolic oxygen, as described in the patent literature . A hypothetical synthesis route for the target compound might involve:

  • Stage 1: Reaction of 4-tert-butylphenol and 4-tert-pentylphenol with PCl<sub>3</sub> in a 2:1 molar ratio.

  • Stage 2: Hydrolysis of the intermediate dichlorophosphate with water.

  • Stage 3: Neutralization with ammonium hydroxide to yield the final product .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) effectively separates this compound from impurities. For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid, enabling precise quantification and structural validation.

Spectroscopic Techniques

  • <sup>31</sup>P NMR: Expected resonance near δ 0–5 ppm, typical for organophosphates.

  • FT-IR: Peaks at 1250–1300 cm<sup>−1</sup> (P=O stretch) and 1050–1100 cm<sup>−1</sup> (P-O-C aryl) .

Industrial Applications and Functional Roles

Polymer Additives

Phosphate esters like this compound are widely used as flame retardants, plasticizers, or stabilizers in polyvinyl chloride (PVC) and polyurethane foams. The tert-alkyl groups improve compatibility with polymer matrices, while the ammonium moiety may enhance thermal stability.

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